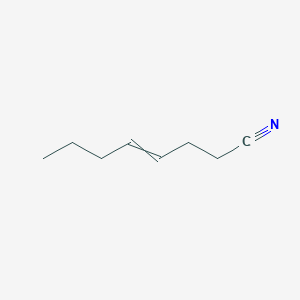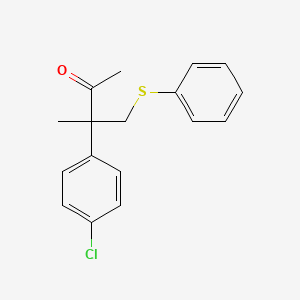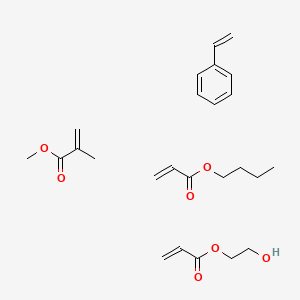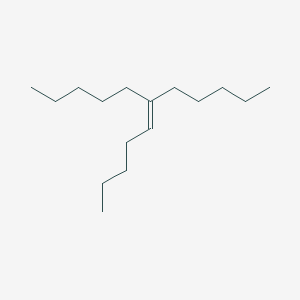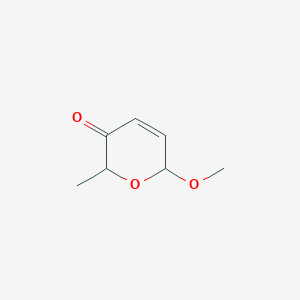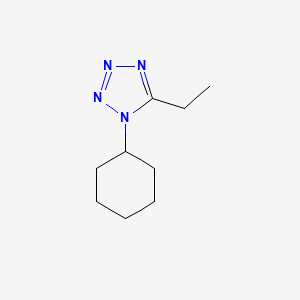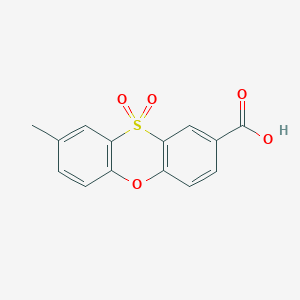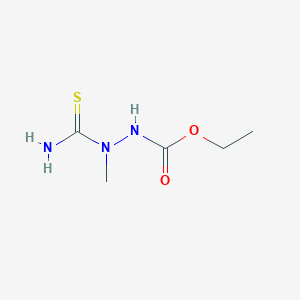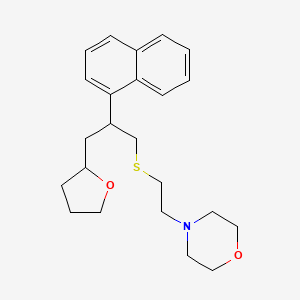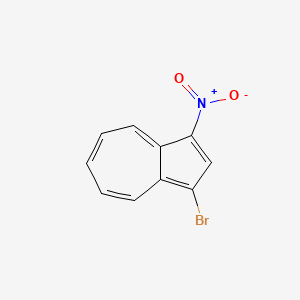![molecular formula C26H23NO4 B14654832 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate CAS No. 50687-45-1](/img/structure/B14654832.png)
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyanobenzoic acid with 4-pentylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Hydrolyzed products or substituted esters.
Scientific Research Applications
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The ester and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(pentanoyloxy)benzoate
- 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(hexanoyloxy)benzoate
Uniqueness
4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
50687-45-1 |
|---|---|
Molecular Formula |
C26H23NO4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[4-(4-pentylphenoxy)carbonylphenyl] 4-cyanobenzoate |
InChI |
InChI=1S/C26H23NO4/c1-2-3-4-5-19-8-14-23(15-9-19)30-26(29)22-12-16-24(17-13-22)31-25(28)21-10-6-20(18-27)7-11-21/h6-17H,2-5H2,1H3 |
InChI Key |
CUVROGUHPISTLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


